Home > Products > Screening Compounds P39084 > ETP 45835 dihydrochloride
ETP 45835 dihydrochloride -

ETP 45835 dihydrochloride

Catalog Number: EVT-1533975
CAS Number:
Molecular Formula: C13H16N4.2HCl
Molecular Weight: 301.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Overview

ETP 45835 dihydrochloride is a synthetic compound classified as a pyridine derivative. Its chemical structure is characterized by the presence of a pyrazole ring and a piperidine moiety, which contributes to its biological activity. This compound has garnered attention in scientific research, particularly for its role in modulating cellular pathways associated with various diseases, including metabolic disorders and obesity. ETP 45835 dihydrochloride functions as an inhibitor of the mitogen-activated protein kinase interacting serine/threonine kinase 1, which plays a crucial role in cellular signaling pathways.

Source and Classification

ETP 45835 dihydrochloride is commercially available from various suppliers, including Merck Millipore and APExBIO. It is classified under medicinal preparations containing organic active ingredients, specifically within the category of heterocyclic compounds. The compound's chemical formula is C13H16N42HClC_{13}H_{16}N_{4}\cdot 2HCl, with a molecular weight of approximately 301.21 g/mol .

Synthesis Analysis

Methods

The synthesis of ETP 45835 dihydrochloride involves several steps that typically include the formation of the pyrazole and piperidine rings through condensation reactions. Specific methodologies may vary, but common techniques include:

  • Condensation Reactions: These reactions are utilized to form the pyrazole ring from appropriate precursors.
  • Cyclization: Following the formation of the pyrazole, cyclization methods are employed to introduce the piperidine moiety.
  • Salt Formation: The final product is typically converted into its dihydrochloride salt form to enhance solubility and stability.

Technical Details

The synthetic route requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of ETP 45835 dihydrochloride .

Molecular Structure Analysis

Structure

The molecular structure of ETP 45835 dihydrochloride consists of a piperidine ring attached to a pyrazole moiety. The specific arrangement of atoms allows for interactions with biological targets, particularly in signaling pathways.

Data

  • Chemical Formula: C13H16N42HClC_{13}H_{16}N_{4}\cdot 2HCl
  • Molecular Weight: 301.21 g/mol
  • Appearance: Pale yellow solid
  • Solubility: Less than 30.12 mg/mL in water .
Chemical Reactions Analysis

Reactions

ETP 45835 dihydrochloride primarily functions by inhibiting specific kinases involved in signal transduction pathways. Its mechanism includes:

  • Inhibition of Mitogen-Activated Protein Kinases: By blocking these kinases, ETP 45835 dihydrochloride disrupts downstream signaling that contributes to cellular proliferation and differentiation.
  • Stabilization of β-Catenin: The compound has been shown to mediate β-catenin stabilization by preventing its phosphorylation at specific residues, which is critical in Wnt signaling pathways .

Technical Details

The compound's effectiveness as an inhibitor can be evaluated through various biochemical assays that measure kinase activity and downstream effects on gene expression.

Mechanism of Action

ETP 45835 dihydrochloride exerts its biological effects primarily through the inhibition of mitogen-activated protein kinase interacting serine/threonine kinase 1. This inhibition results in altered phosphorylation states of target proteins involved in cell growth and metabolism. Specifically:

  • Blocking Phosphorylation: The compound prevents phosphorylation at Ser33/37/Thr41 and Ser45 residues on β-catenin, leading to increased levels of this protein within cells.
  • Impact on Cellular Processes: By stabilizing β-catenin, ETP 45835 dihydrochloride influences processes such as cell proliferation, differentiation, and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow solid
  • Solubility: Soluble in water at concentrations less than 30.12 mg/mL
  • Storage Conditions: Recommended to be stored desiccated at room temperature .

Chemical Properties

  • Molecular Weight: 301.21 g/mol
  • Chemical Stability: Generally stable under recommended storage conditions but should be protected from moisture.
Applications

ETP 45835 dihydrochloride has several scientific applications:

  • Research on Metabolic Disorders: It is utilized in studies investigating obesity and related metabolic conditions due to its role in modulating signaling pathways.
  • Cellular Signaling Studies: The compound serves as a valuable tool for understanding the mechanisms underlying cell proliferation and differentiation.
  • Potential Therapeutic Applications: Given its inhibitory effects on specific kinases, there is potential for ETP 45835 dihydrochloride to be developed further for therapeutic uses in metabolic diseases .
Introduction to Mnk Signaling Pathways & Therapeutic Targeting

Role of Mnk1/2 in Eukaryotic Translation Initiation Factor 4E (eIF4E) Phosphorylation

MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (Mnk1/2) function as critical downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling cascades. These kinases phosphorylate eukaryotic translation initiation factor 4E (eIF4E) specifically at serine 209 (Ser209), a post-translational modification that regulates the assembly of the eIF4F translation initiation complex without significantly impacting global protein synthesis. The Mnk/eIF4E axis exerts selective control over the translation of malignancy-associated mRNAs that frequently possess complex 5' untranslated regions (5'-UTRs), including those encoding oncoproteins involved in cell cycle progression, survival signaling, angiogenesis, and metastasis [3] [6] [9].

ETP-45835 dihydrochloride (chemical name: 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride) is a potent and selective small-molecule inhibitor of both Mnk1 and Mnk2 kinases. Biochemical characterization demonstrates IC₅₀ values of 575 nM for Mnk1 and 646 nM for Mnk2, indicating balanced inhibitory activity against both isoforms. The compound exhibits remarkable selectivity when profiled against a diverse panel of 24 additional protein kinases, including those positioned upstream in MAPK signaling pathways. This selectivity profile minimizes off-target effects and positions ETP-45835 as a valuable pharmacological tool for dissecting Mnk-specific functions [1] [2] [4]. Mechanistically, ETP-45835 functions by competitively inhibiting the ATP-binding site of Mnk kinases, thereby preventing the phosphorylation of their primary substrate, eIF4E. Treatment with ETP-45835 consistently reduces levels of phosphorylated eIF4E (p-eIF4E⁽ˢᵉʳ²⁰⁹⁾) in cancer cell lines, confirming its on-target mechanism of action and establishing it as a reliable modulator of this signaling node [4] [5].

Table 1: Biochemical and Pharmacological Profile of ETP-45835 Dihydrochloride

PropertyValueMeasurement
Chemical Name4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride-
Molecular Weight301.21 g/mol (dihydrochloride)-
CAS Number (Free base)794510-70-6-
Mnk1 IC₅₀575 nMIn vitro kinase assay
Mnk2 IC₅₀646 nMIn vitro kinase assay
Selectivity>10-fold against 24 other kinasesSelectivity panel
SolubilitySoluble to 100 mM in water-
Purity≥99% (HPLC)-

Implications of Mnk Dysregulation in Oncogenesis and Tumor Recurrence

Dysregulation of the Mnk/eIF4E axis is a recurrent feature across diverse human malignancies, contributing significantly to cancer initiation, progression, and therapeutic resistance. Elevated expression of Mnk1 and Mnk2, along with enhanced phosphorylation of eIF4E at Ser209, correlates strongly with aggressive disease phenotypes and poor clinical prognosis. For instance, phospho-eIF4E levels are markedly increased in lymphomas arising in Pten-/- mouse models and in human gliomas and ovarian cancers compared to normal tissues [3] [6] [9]. This dysregulation facilitates the translation of a specific subset of oncogenic mRNAs, including those encoding E2F1 (a master regulator of cell cycle progression), FOXM1 (a transcription factor promoting proliferation and stemness), and WEE1 (a kinase involved in G2/M checkpoint control). These proteins collectively drive uncontrolled proliferation, suppress apoptosis, and enhance DNA damage tolerance, creating a permissive environment for tumor growth and survival under stress conditions [6].

Genetic evidence compellingly demonstrates the oncogenic dependency of tumors on Mnk signaling. Mnk1/2 double knockout (Mnk-DKO) mice crossed with LckCrePtenflox/flox (tPten-/-) mice, a model of T-cell lymphoma, exhibited significantly delayed tumor incidence (median tumor-free survival: 94 days vs. ~70 days in controls; P = 0.005) and reduced tumor burden. While all mice eventually developed lymphomas, the absence of Mnk1/2 profoundly suppressed eIF4E phosphorylation within the tumors [3]. Similarly, stable shRNA-mediated knockdown of Mnk1 in the aggressive human glioma cell line U87MG dramatically impaired tumor formation upon xenotransplantation into immunocompromised mice. Beyond eIF4E phosphorylation, Mnk kinases influence other critical processes relevant to cancer, including metabolic reprogramming. Recent work shows that Mnk1 ablation restricts tumor cell metabolic flexibility, diminishing glycolysis and increasing oxidative phosphorylation dependence, which in turn suppresses liver metastasis in breast and pancreatic cancer models [9]. This highlights Mnk1's role in enabling the metabolic adaptations crucial for metastatic success.

Table 2: Preclinical Evidence Supporting the Oncogenic Role of Mnk1/2

Experimental ModelKey FindingsCitation
tPten⁻/⁻; Mnk-DKO Mice (Lymphoma)Delayed tumor onset (median 94 vs 70 days), abolished p-eIF4E in tumors [3]
U87MG Glioma Cells (Mnk1 shRNA)Dramatically decreased tumor formation in nude mice [3]
STS Cell Lines (Mnk1/2 shRNA)Suppressed cell viability, clonogenicity, and xenograft growth (LPS141, MESSA) [6]
Breast/Pancreatic Cancer (Mnk1 KO)Impaired CSC properties, reduced glycolysis, suppressed liver metastasis [9]
Soft Tissue Sarcoma (STS) Patient AnalysisPositive correlation between MNK1 and glycolytic enzyme expression (TCGA data) [6]

Rationale for Developing Selective Mnk Inhibitors in Precision Oncology

The compelling genetic and pharmacological evidence implicating Mnk1/2 in oncogenesis establishes these kinases as attractive molecular targets for cancer therapy. Several key rationales support the development of selective Mnk inhibitors like ETP-45835 within precision oncology frameworks:

  • Downstream Convergence Point: Mnk1/2 act as critical integration nodes downstream of frequently dysregulated oncogenic signaling pathways, particularly RAS-RAF-MEK-ERK and PI3K-AKT-mTOR. These pathways exhibit extensive crosstalk and feedback loops, making direct upstream targeting challenging due to compensatory mechanisms and toxicity. Inhibiting Mnk, a common downstream effector, offers a strategy to modulate the output of multiple dysregulated pathways simultaneously. This is particularly relevant in cancers like soft tissue sarcoma (STS), where both MAPK and mTOR pathways are often aberrantly activated [6].
  • Favorable Toxicity Profile: A major advantage of targeting Mnk kinases stems from observations in Mnk1/2 double-knockout (DKO) mice. These mice are viable, develop normally, and display no overt pathological phenotypes under standard conditions. Primary cells derived from these mice (e.g., mouse embryonic fibroblasts - MEFs) proliferate normally and respond comparably to wild-type cells under various culture stresses, including nutrient starvation (low glutamine/glucose), hypoxia, and oxidative stress. This suggests that pharmacological inhibition of Mnk1/2 may achieve significant anti-tumor effects with minimal mechanism-based toxicities, providing a potentially wide therapeutic window [3].
  • Overcoming Therapeutic Resistance: The Mnk/eIF4E axis contributes to resistance against conventional chemotherapies and targeted agents. For example, Mnk activity sustains MCL1 protein levels, a key anti-apoptotic factor. Consequently, combining Mnk inhibitors like ETP-45835 with BH3 mimetics targeting MCL1 (e.g., S63845) demonstrates synergistic anti-proliferative activity against diverse cancer cell lines, including STS, offering a promising strategy to overcome resistance [6].
  • Targeting Undruggable Oncoproteins: Many transcription factors and other oncoproteins (e.g., c-Myc, E2F1, FOXM1) driving cancer progression are considered "undruggable" with current small-molecule approaches. Since Mnk inhibition primarily acts by suppressing the translation of the mRNAs encoding these proteins, it provides an indirect but effective strategy to diminish the levels and activity of these critical oncogenic drivers [6] [9].

ETP-45835 exemplifies the development of selective Mnk inhibitors. Its well-defined biochemical profile (IC₅₀ ~0.5-0.6 µM for both Mnk1/2), selectivity over other kinases, and demonstrated cellular activity (suppression of p-eIF4E⁽ˢᵉʳ²⁰⁹⁾) make it a valuable research tool for validating the therapeutic potential of Mnk inhibition. While newer clinical-stage inhibitors like eFT508 (tomivosertib) exhibit lower IC₅₀ values, ETP-45835 remains a benchmark compound in preclinical studies for understanding Mnk biology and its role in cancer [1] [4] [6].

Table 3: Positioning of ETP-45835 Among Selected Mnk Inhibitors

InhibitorReported IC₅₀ (Mnk1/Mnk2)Selectivity ProfileKey Research/Clinical FindingsStage
ETP-45835575 nM / 646 nMSelective against 24-kinase panelSuppresses p-eIF4E, inhibits STS cell growth, delays tumorigenesisPreclinical
CGP57380~2.5 µM / NDModerate selectivityWidely used tool compound; moderate cellular potencyPreclinical
eFT508 (Tomivosertib)<10 nM (both)Highly selectiveClinical trials in hematologic malignancies & solid tumors; reduces PD-L1Phase I/II
BAY1143269Low nM rangeSelectiveInhibits cell cycle, survival, EMT genes; anti-tumor in modelsPreclinical
ETC-16823 nM / 43 nMHighly selective (MNK2-biased dual)Potent anti-STS activity; blocks E2F1/FOXM1/WEE1 expressionPreclinical

Table 4: Alternative Nomenclature and Chemical Data for ETP-45835

Synonym/IdentifierValue
Chemical Name (IUPAC)4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
CAS Number (Dihydrochloride)2136571-30-5
CAS Number (Free base)794510-70-6
PubChem CID (Free base)71755761
Molecular FormulaC₁₃H₁₆N₄ (Free base), C₁₃H₁₈Cl₂N₄ (Dihydrochloride*)
SMILES (Free base)N=1C=CC(=CC1)C2=NNC(=C2)C3CCNCC3
InChIKey (Free base)VXNHTGWDWVCFSI-UHFFFAOYSA-N
Storage RecommendationsDesiccate at Room Temperature (RT)

Properties

Product Name

ETP 45835 dihydrochloride

Molecular Formula

C13H16N4.2HCl

Molecular Weight

301.21

Synonyms

4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.